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Introduction

TMX-4116 is a potent and selective degrader of Casein Kinase 1a (CK1la)[1]. As a member of
the casein kinase 1 family, CK1a is a crucial serine/threonine kinase involved in the regulation
of multiple cellular survival pathways, including the p53 and Wnt signaling pathways[1]. By
inducing the degradation of CK1a, TMX-4116 offers a powerful tool to investigate the cellular
consequences of CK1la loss. In Jurkat cells, a human T-lymphocyte cell line, TMX-4116 has
been shown to efficiently degrade CK1a with a DC50 value of less than 200 nM following a 4-
hour treatment[1].

These application notes provide detailed protocols for studying the effects of TMX-4116 on
Jurkat cells, including methodologies for assessing cell viability, apoptosis, and cell cycle
distribution. Furthermore, a protocol for verifying the degradation of the target protein, CK1aq,
via Western blotting is included. The provided data is illustrative and serves as a guide for

experimental design.
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TMX-4116 Quantitative Data in Jurkat Cells

The following tables summarize expected quantitative data for Jurkat cells treated with TMX-

4116 over various time points. This data is representative and should be confirmed

experimentally.

Table 1: Cell Viability (IC50) of TMX-4116 in Jurkat Cells

Treatment Time (hours) IC50 (nM)
24 >1000

48 150

72 50

Table 2: Apoptosis Induction by TMX-4116 (200 nM) in Jurkat Cells

Treatment Time

Early Apoptotic
Cells (%) (Annexin

Late
Apoptotic/Necrotic

Total Apoptotic

(hours) Cells (%) (Annexin Cells (%)
V+IPI-)
V+/PI+)

0 (Contral) 2-5 1-3 3-8

12 8-12 2-4 10-16

24 15-25 5-10 20-35

48 20-30 15-25 35-55

72 15-25 30-40 45-65

Table 3: Cell Cycle Analysis of Jurkat Cells Treated with TMX-4116 (200 nM)
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Treatment GO0/G1 Phase G2/M Phase Sub-G1
. S Phase (%) .
Time (hours) (%) (%) (Apoptotic) (%)
0 (Control) 45-55 30-40 10-15 <2
12 50-60 25-35 10-15 2-5
24 60-70 15-25 5-10 5-15
48 55-65 10-20 5-10 15-25
72 40-50 5-15 <5 >30
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Caption: TMX-4116 mediated degradation of CK1a and downstream effects.
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Caption: Experimental workflow for TMX-4116 treatment in Jurkat cells.

Experimental Protocols
Jurkat Cell Culture

¢ Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin.
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Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C
with 5% CO2.

Cell Density: Keep the cell density between 1 x 10”5 and 1 x 1076 cells/mL.

Subculture: Split the culture every 2-3 days to maintain logarithmic growth. Centrifuge cells
at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-
warmed media.

Viability Check: Before each experiment, ensure cell viability is >95% using a Trypan Blue
exclusion assay.

Cell Viability Assay (CCK-8/MTT)

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10”4 cells/well in 100 uL
of culture medium.

TMX-4116 Treatment: Prepare serial dilutions of TMX-4116 in culture medium. Add the
desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same
final concentration as the highest TMX-4116 concentration.

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

Reagent Addition: Add 10 pL of Cell Counting Kit-8 (CCK-8) or 20 pL of MTT solution (5
mg/mL in PBS) to each well.

Incubation with Reagent: Incubate for 2-4 hours at 37°C. For MTT, after incubation, carefully
remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for
MTT) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining by Flow
Cytometry)
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Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10"5
cells/well. Treat with the desired concentration of TMX-4116 (e.g., 200 nM) or vehicle for 12,
24, 48, and 72 hours.

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
Washing: Wash the cells twice with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration
of 1 x 1076 cells/mL.

Staining: Add 5 pL of FITC-conjugated Annexin V and 5 pL of Propidium lodide (PI) solution
to 100 pL of the cell suspension.

Incubation: Incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 uL of 1X Annexin V Binding Buffer to each tube and analyze immediately
by flow cytometry.

Cell Cycle Analysis (Pl Staining by Flow Cytometry)

Cell Seeding and Treatment: Seed and treat Jurkat cells as described for the apoptosis
assay.

Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell
pellet in 500 pL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise
to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash
the cell pellet once with PBS.

Staining: Resuspend the cell pellet in 500 pL of PI/RNase Staining Buffer.
Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze the DNA content by flow cytometry.

Western Blot for CK1a Degradation
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o Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 2 x 10"6
cells/well. Treat with various concentrations of TMX-4116 (e.g., 0, 40, 200, 1000 nM) for 4
hours.

o Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer
supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with
occasional vortexing.

o Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the
supernatant and determine the protein concentration using a BCA protein assay.

o Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10
minutes.

o SDS-PAGE and Transfer: Load equal amounts of protein (20-30 pg) per lane onto an SDS-
polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

e Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
0.1% Tween-20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody against CK1a
(and a loading control like B-actin or GAPDH) overnight at 4°C.

o Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane again three times with TBST. Visualize the protein bands
using an enhanced chemiluminescence (ECL) detection system.
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» To cite this document: BenchChem. [TMX-4116 Treatment of Jurkat Cells: Application Notes
and Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15608361/docs#tmx-4116-treatment-of-jurkat-cells-
application-notes-and-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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